An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide and Its Significance as a Synthetic Building Block
An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide and Its Significance as a Synthetic Building Block
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide, a key heterocyclic building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from its commercially prevalent and structurally similar analogue, 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide. By combining experimental data from this analogue with principles of chemical reactivity and spectroscopic prediction, this document offers researchers, scientists, and drug development professionals a thorough understanding of the compound's characteristics. Key areas covered include its chemical identity, physicochemical properties, reactivity, synthetic pathways, applications in drug discovery—most notably in the synthesis of thiamine (Vitamin B1) analogues—and essential safety protocols.
Introduction and Strategic Context
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in essential biomolecules like nucleobases and its ability to interact with a wide range of biological targets.[1] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Within this important class of compounds, halogenated pyrimidines serve as versatile intermediates for constructing more complex molecular architectures.
5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a reactive intermediate designed for the facile introduction of the 2-methyl-5-pyrimidinyl-methyl moiety. However, a survey of scientific literature and commercial catalogs reveals that its 4-amino substituted analogue, 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide , is far more documented and readily available. This guide will therefore focus on the known properties of this key analogue as a primary reference, while providing expert analysis on how the presence or absence of the 4-amino group modulates the molecule's properties.
Chemical Identity and Comparative Structures
A clear distinction between the target compound and its widely used analogue is crucial for synthetic planning. The key difference is the C4-substituent on the pyrimidine ring: a hydrogen atom in the target compound versus an amino group in the analogue.
| Feature | 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide | 4-Amino-5-(bromomethyl)-2-methylpyrimidine Hydrobromide[4] |
| Structure | ||
| Molecular Formula | C₆H₈BrN₂ · HBr | C₆H₈BrN₃ · HBr |
| Molecular Weight | 268.96 g/mol | 282.97 g/mol |
| CAS Number | Not assigned | 25526-81-2 (Free Base), 5423-98-3 (HBr salt) |
Note: Structures are depicted as the hydrobromide salts.
Physical and Chemical Properties
| Property | Value (for 4-Amino-5-(bromomethyl)-2-methylpyrimidine dihydrobromide) | Source |
| Appearance | Solid | - |
| Solubility | Slightly soluble in methanol and water | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
| Stability | Stable for ≥ 4 years when stored at -20°C | Cayman Chemical |
The bromomethyl group makes the compound a lachrymator, and like other benzyl bromide derivatives, it is sensitive to moisture and light.[5][6] Storage under an inert atmosphere is recommended.
Chemical Reactivity and Synthetic Utility
The primary utility of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide stems from the high reactivity of the bromomethyl group, which acts as a potent electrophile.
Nucleophilic Substitution
The C-Br bond in the bromomethyl group is activated by the electron-withdrawing pyrimidine ring, making it highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the straightforward formation of new carbon-heteroatom or carbon-carbon bonds.
Common nucleophiles for this reaction include:
-
Amines (primary, secondary)
-
Thiols
-
Alcohols/Phenols
-
Carboxylates
-
Cyanide and other carbon nucleophiles
The general workflow for such a reaction is straightforward and serves as a foundational protocol for utilizing this building block.
Influence of the C4-Substituent
-
Without 4-Amino Group (Target Compound): The pyrimidine ring is more electron-deficient. This enhances the electrophilicity of the bromomethyl group, potentially leading to faster reaction rates with nucleophiles.
-
With 4-Amino Group (Analogue): The amino group is a strong electron-donating group. It increases the electron density of the pyrimidine ring, which slightly deactivates the bromomethyl group towards nucleophilic attack compared to the unsubstituted version. However, this deactivation is generally not significant enough to impede its utility.
Key Application: Synthesis of Thiamine (Vitamin B1) Analogues
The most prominent application of the 4-amino analogue is in the synthesis of thiamine and its derivatives.[7][8] Thiamine is an essential vitamin composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[8] 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide provides the pyrimidine half of the molecule.
The synthesis involves the quaternization of a pre-formed thiazole moiety with the bromomethylpyrimidine.
This reaction underscores the compound's value in constructing complex biological molecules and is a classic example of its application in building bioactive compounds.[7]
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-(Bromomethyl)-2-methylpyrimidine are not available, its ¹H NMR spectrum can be reliably predicted based on established chemical shift principles.[9][10]
Predicted ¹H NMR Spectrum:
| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Integration | Key Influences |
| -CH₃ (at C2) | Singlet (s) | ~2.6 - 2.8 | 3H | Attached to aromatic pyrimidine ring. |
| -CH₂Br (at C5) | Singlet (s) | ~4.6 - 4.8 | 2H | Deshielded by adjacent bromine and pyrimidine ring. |
| Ring H (at C4) | Singlet (s) | ~8.8 - 9.0 | 1H | Deshielded by two adjacent ring nitrogens. |
| Ring H (at C6) | Singlet (s) | ~9.1 - 9.3 | 1H | Deshielded by two adjacent ring nitrogens. |
Note: Predictions are for the free base in a solvent like CDCl₃. The hydrobromide salt and different solvents will cause shifts. Online prediction tools can provide further refinement.[11][12][13]
Safety, Handling, and Storage
As a reactive benzylic bromide analogue, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide must be handled with appropriate care. The following protocols are based on safety data for structurally related compounds.[5][14][15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood.
-
Hazards:
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Protect from moisture and light.[6][16] For long-term stability, storage at -20°C is recommended.
Conclusion
5-(Bromomethyl)-2-methylpyrimidine hydrobromide and its 4-amino analogue are highly valuable reagents in medicinal chemistry and organic synthesis. Their utility is defined by the reactive bromomethyl group, which allows for the efficient incorporation of the pyrimidine moiety into diverse molecular frameworks. While direct data on the title compound is sparse, a robust understanding of its properties can be achieved through careful analysis of its well-documented 4-amino counterpart and fundamental chemical principles. Its established role in the synthesis of thiamine analogues highlights its importance and provides a model for its broader application in the development of novel bioactive compounds.
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